![molecular formula C7H6FN3O B2848737 (5-Azido-2-fluorophenyl)methanol CAS No. 2386365-27-9](/img/structure/B2848737.png)
(5-Azido-2-fluorophenyl)methanol
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Overview
Description
“(5-Azido-2-fluorophenyl)methanol” is likely a compound that contains an azide group (-N3), a fluorine atom, and a methanol group attached to a phenyl ring . The azide group is known for its high reactivity .
Synthesis Analysis
While specific synthesis methods for “(5-Azido-2-fluorophenyl)methanol” are not available, azides are generally introduced into organic molecules through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “(5-Azido-2-fluorophenyl)methanol” would consist of a phenyl ring with azide, fluorine, and methanol groups attached. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
Azides are known to participate in various reactions, including the Huisgen 1,3-dipolar cycloaddition (often used in ‘click chemistry’) and Staudinger reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Azido-2-fluorophenyl)methanol” would depend on the specific structure of the compound. In general, azides are known for their reactivity and instability .Scientific Research Applications
Material Sciences
Organic azides are used as cross-linkers in material sciences . They can release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Synthesis of Heterocycles
Organic azides, including “(5-Azido-2-fluorophenyl)methanol”, can be used in the synthesis of various heterocycles . They have been used to synthesize heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Energy Production
The scission reaction of organic azides is accompanied with a considerable output of energy, making them interesting as highly energetic materials .
Copper (I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition
One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Staudinger Reduction
Organic azides are used in the Staudinger reduction, a chemical reaction used to reduce azides to amines .
Curtius Rearrangement
The Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate with loss of nitrogen gas, is another application of organic azides .
Mechanism of Action
Target of Action
Organic azides, such as this compound, are known for their exceptional reactivity and versatility in chemistry and material sciences .
Mode of Action
The mode of action of (5-Azido-2-fluorophenyl)methanol is primarily through its azide group. One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .
Biochemical Pathways
The azide group’s propensity to release nitrogen by thermal activation or photolysis is well-documented . This reaction produces highly reactive nitrenes, which show extraordinary efficiency in polymer crosslinking .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, have been studied . These studies could provide a basis for understanding the potential pharmacokinetics of (5-Azido-2-fluorophenyl)methanol.
Result of Action
The use of organic azides in material sciences is mostly based on their ability to alter the physical properties of polymers and boost efficiencies of polymer-based devices .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-azido-2-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-7-2-1-6(10-11-9)3-5(7)4-12/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMYVZLZUDBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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